molecular formula C13H16N4O2S B5851395 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide

2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide

Cat. No. B5851395
M. Wt: 292.36 g/mol
InChI Key: QEGLTKSIZOTUDQ-UHFFFAOYSA-N
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Description

2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide, also known as DMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to inhibit the activity of certain enzymes in microorganisms, leading to their growth inhibition. 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide has also been shown to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide has been shown to have low toxicity and is well-tolerated by animals. It has been found to have a low affinity for human serum albumin, indicating that it is unlikely to accumulate in the body. 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide has also been shown to have a low potential for drug-drug interactions.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide in lab experiments include its high purity, low toxicity, and broad-spectrum activity against microorganisms. However, its limitations include its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide. One area of interest is the development of new drugs based on 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide's antibacterial, antifungal, and antiviral activities. Another area of interest is the investigation of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide's potential use as a corrosion inhibitor in various industries. Additionally, further research is needed to fully understand the mechanism of action of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide and its potential applications in other scientific fields.
Conclusion:
In conclusion, 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide in various fields and to develop new applications based on its properties.

Synthesis Methods

2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide can be synthesized through the reaction of 4-methoxyphenylacetic acid with 4,5-dimethyl-1,2,4-triazole-3-thiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide as a white solid with a high purity.

Scientific Research Applications

2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs. 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide has also been investigated for its potential use as a corrosion inhibitor and as a ligand in metal complexes.

properties

IUPAC Name

2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-9-15-16-13(17(9)2)20-8-12(18)14-10-4-6-11(19-3)7-5-10/h4-7H,8H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGLTKSIZOTUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)SCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

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